molecular formula C12H12ClN5O2 B235082 N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide

Cat. No. B235082
M. Wt: 293.71 g/mol
InChI Key: HHGJDHXKIZYQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide, also known as ATB-346, is a novel drug candidate that has been developed for the treatment of pain and inflammation. This compound has been shown to possess anti-inflammatory and analgesic properties, and it is believed to have a better safety profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism Of Action

N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are molecules that play a key role in inflammation and pain. By inhibiting COX-2, N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide reduces the production of prostaglandins, which in turn leads to a reduction in inflammation and pain.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and analgesic effects, N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to have a number of other biochemical and physiological effects. For example, N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has also been shown to increase the production of the molecule nitric oxide (NO), which has a number of beneficial effects on the cardiovascular system.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide is its better safety profile compared to traditional NSAIDs. This makes it a promising candidate for the treatment of pain and inflammation in patients who are at risk of developing gastrointestinal ulcers. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are a number of future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide. One area of interest is the development of new formulations of the drug that can improve its bioavailability and efficacy. Another area of interest is the study of the long-term safety and efficacy of N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide in humans. Finally, there is a need for further research on the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide, as well as its potential use in the treatment of other diseases and conditions.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide is synthesized by the reaction of 5-chloro-2-methoxybenzoic acid with 2-allyl-2H-tetrazol-5-amine in the presence of a coupling agent. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has been described in detail in a number of scientific publications.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has been extensively studied in preclinical models of inflammation and pain. In these studies, N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to be effective in reducing inflammation and pain, while also having a better safety profile than traditional NSAIDs. N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has also been shown to be effective in reducing the incidence of gastrointestinal ulcers, which is a common side effect of traditional NSAIDs.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide

Molecular Formula

C12H12ClN5O2

Molecular Weight

293.71 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H12ClN5O2/c1-3-6-18-16-12(15-17-18)14-11(19)9-7-8(13)4-5-10(9)20-2/h3-5,7H,1,6H2,2H3,(H,14,16,19)

InChI Key

HHGJDHXKIZYQAI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

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